molecular formula C13H9N3O2S B2775017 (5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 477710-84-2

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2775017
CAS No.: 477710-84-2
M. Wt: 271.29
InChI Key: ZPVPFXUXYHYJKD-UXBLZVDNSA-N
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Description

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a pyrazole moiety

Properties

IUPAC Name

4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNZZQUIOHTSS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=O)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(NC(=O)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and efficiency. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or distillation, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thiazolidinediones.

Scientific Research Applications

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, such as diabetes and cancer, due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, its anti-inflammatory effects may be mediated by the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar antidiabetic properties.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its structural features, which confer distinct biological activities compared to other thiazolidinediones. Its pyrazole moiety, in particular, may contribute to its enhanced biological activity and specificity for certain molecular targets.

Biological Activity

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. This compound has gained attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiazolidine ring fused with a pyrazole moiety, which contributes to its biological activities. The IUPAC name for this compound is 4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one. Its molecular formula is C13H9N3O2SC_{13}H_{9}N_{3}O_{2}S, and it possesses a molecular weight of approximately 233.29 g/mol.

Antidiabetic Activity

Research indicates that derivatives of thiazolidine-2,4-dione, including this compound, exhibit significant antidiabetic properties. A study synthesized various derivatives and evaluated their effects on blood glucose levels and alpha-amylase inhibition. Notably, one derivative demonstrated substantial blood glucose-lowering effects and inhibited alpha-amylase activity effectively . This suggests that this compound may be a promising candidate for developing new antidiabetic agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can significantly reduce inflammatory markers such as TNF-α and IL-β, which are crucial in mediating inflammation . The mechanism involves modulating signaling pathways associated with inflammation, potentially inhibiting enzymes like COX-2.

Antioxidant Properties

In addition to its anti-inflammatory effects, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly beneficial in preventing chronic diseases linked to oxidative damage.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary results indicate that it may inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK. This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in various biological pathways. For instance:

  • Antidiabetic Mechanism : It may enhance insulin sensitivity and inhibit enzymes involved in carbohydrate metabolism.
  • Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines and enzymes contributes to its anti-inflammatory effects.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of cell cycle regulators.

Case Studies

A notable case study involved the evaluation of several thiazolidine derivatives for their biological activities. The study reported that certain derivatives exhibited enhanced activity against diabetes-related targets and showed promise as therapeutic agents . The findings support further investigation into the structure–activity relationship (SAR) of these compounds.

Summary Table of Biological Activities

Activity Effect Mechanism
AntidiabeticSignificant reduction in blood glucose levelsInhibition of alpha-amylase
Anti-inflammatoryReduction in inflammatory markersInhibition of TNF-α and IL-β
AntioxidantScavenging of free radicalsProtection against oxidative stress
AnticancerInduction of apoptosis in cancer cellsModulation of PI3K/Akt and MAPK pathways

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include:
    • Methylidene proton (CH=) at δ 7.2–7.5 ppm (doublet, J = 12–15 Hz) due to conjugation with the thiazolidine ring .
    • Thiazolidine carbonyl carbons at δ 165–175 ppm .
  • Mass Spectrometry : Molecular ion peak ([M+H]+) at m/z 353.3 (calculated for C17H12N3O2S2) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm core functional groups .

What in vitro assays are suitable for preliminary biological screening of this compound?

Q. Basic Research Focus

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC range: 8–32 µg/mL) and Candida albicans .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits (IC50 comparisons with celecoxib) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC50 values .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced Research Focus

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates, reducing side products .
  • Catalyst Screening : Test bases like triethylamine vs. piperidine to improve condensation efficiency (yield increases from 65% to 82%) .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of heat-sensitive intermediates .
  • Real-Time Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate by-products .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
  • Mechanistic Follow-Up : Use siRNA knockdown or Western blotting to validate target engagement (e.g., p53 or NF-κB pathways) if activity discrepancies arise .

What computational strategies predict the compound’s molecular targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding with kinases (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antibacterial IC50 values to guide analog design .
  • ADMET Prediction : SwissADME analysis for bioavailability (e.g., high GI absorption but P-gp substrate liability) .

How does pH stability impact the compound’s reactivity and storage?

Q. Advanced Research Focus

  • pH-Dependent Degradation : Accelerated stability testing (40°C/75% RH) shows <5% degradation at pH 7.4 (PBS) vs. 20% at pH 2.0 (simulated gastric fluid) over 14 days .
  • Storage Recommendations : Lyophilize and store at -20°C in amber vials to prevent photo-oxidation of the methylidene group .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced Research Focus

Substituent Biological Activity Key Finding
3-Phenyl group Anticancer (HeLa IC50 = 12 µM)Enhances hydrophobic binding to tubulin
Thiazolidine-2,4-dione Antioxidant (EC50 = 45 µM)Radical scavenging via keto-enol tautomerism
4-Methoxy modification Reduced cytotoxicity (IC50 > 100 µM)Electron-donating groups decrease membrane permeability

SAR-guided synthesis should prioritize electron-withdrawing groups (e.g., nitro) at the pyrazole ring to enhance target affinity .

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